molecular formula C24H31NO2S B2675437 3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one CAS No. 1797212-42-0

3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2675437
CAS No.: 1797212-42-0
M. Wt: 397.58
InChI Key: AXPGYWDAXUOUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a complex molecular structure. It contains a benzyloxyphenyl group, a pyrrolidinyl group, and a tert-butylthio group, making it a molecule of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.

    Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with a pyrrolidine derivative under suitable conditions to introduce the pyrrolidinyl group.

    Addition of the tert-Butylthio Group: Finally, the compound is treated with a tert-butylthiol reagent to incorporate the tert-butylthio group.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy or tert-butylthio groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or materials.

Biology

In biological research, it may be used to study the interactions of complex organic molecules with biological systems.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one
  • 3-(4-Hydroxyphenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one

Uniqueness

The presence of the benzyloxy group in 3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one may confer unique chemical properties, such as increased lipophilicity or specific binding interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

1-(3-tert-butylsulfanylpyrrolidin-1-yl)-3-(4-phenylmethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2S/c1-24(2,3)28-22-15-16-25(17-22)23(26)14-11-19-9-12-21(13-10-19)27-18-20-7-5-4-6-8-20/h4-10,12-13,22H,11,14-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPGYWDAXUOUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CCN(C1)C(=O)CCC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.